1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound featuring a unique combination of functional groups, including a furan ring, a piperazine moiety, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of 3-chloro-4-methylphenylfuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with piperazine to form the piperazinyl derivative. Finally, the thioester linkage is introduced by reacting the piperazinyl derivative with ethanoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The thioester group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Furanones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore in medicinal chemistry.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the furan and thioester groups.
Mechanism of Action
The mechanism by which 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thioester group can undergo hydrolysis, releasing active thiol groups that can further interact with biological molecules.
Comparison with Similar Compounds
1-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone: Lacks the methyl group on the phenyl ring.
1-(4-(5-(3-Methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone: Lacks the chlorine atom on the phenyl ring.
1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonyl)piperazin-1-yl)ethanone: Contains a carbonyl group instead of a thioester.
Uniqueness: The presence of both chlorine and methyl groups on the phenyl ring, along with the thioester linkage, makes 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone unique. These functional groups can significantly influence the compound’s reactivity and biological activity, providing opportunities for the development of novel applications.
This detailed overview highlights the complexity and potential of this compound in various fields of research and industry
Properties
IUPAC Name |
1-[4-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-3-4-14(11-15(12)19)16-5-6-17(23-16)18(24)21-9-7-20(8-10-21)13(2)22/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJIRJZUMODTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.